Cas no 16732-70-0 (Ethyl 5-bromo-1H-indole-2-carboxylate)

Ethyl 5-bromo-1H-indole-2-carboxylate is a brominated indole derivative widely utilized as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a reactive 5-bromo substituent and an ester functional group, enabling versatile applications in cross-coupling reactions, heterocyclic chemistry, and drug development. The compound exhibits high purity and stability, making it suitable for precise synthetic modifications. Its utility extends to the preparation of biologically active molecules, including indole-based scaffolds with potential therapeutic relevance. The ethyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in medicinal chemistry for constructing complex indole derivatives with tailored properties.
Ethyl 5-bromo-1H-indole-2-carboxylate structure
16732-70-0 structure
Product Name:Ethyl 5-bromo-1H-indole-2-carboxylate
CAS No:16732-70-0
MF:C11H10BrNO2
MW:268.106602191925
MDL:MFCD00022701
CID:50524
PubChem ID:259091
Update Time:2025-06-13

Ethyl 5-bromo-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-bromo-1H-indole-2-carboxylate
    • 2-(Ethoxycarbonyl)-5-bromo-indole
    • 1H-INDOLE-2-CARBOXYLIC ACID, 5-BROMO-, ETHYL ESTER
    • 5-BROMOINDOLE-2-CARBOXYLIC ACID ETHYL ESTER
    • 5-BROMOINDOLE-2-CARBOXYLIC ACID METHYL ESTER
    • 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER
    • 5-BROMO-2-CARBETHOXYINDOLE
    • ETHYL 5-BROMOINDOLE-2-CARBOXYLATE
    • Ethyl 5-bromoindole-2-carboxylate.
    • 5-Br-ICA-OEt
    • 5-BROMO-2-INDOLECARBOXYLIC
    • Ethyl-5-Bromo -2-carboxy late
    • 5-Bromo-2-(ethoxycarbonyl)-1H-indole
    • 5-BroMoindole-2-carboxylic acid ethy
    • 5-BROMO-2-INDOLECARBOXYLIC ACID ETHYL ESTER
    • 5-Bromoindole-2-carboxylicacidethylester
    • NSC88620
    • ethyl-5-brom-1h-indol-2-carboxylat
    • zlchem 465
    • PubChem1665
    • Oprea1_577377
    • KSC494O4H
    • Jsp00338
    • MFCD00022701
    • ethyl5-bromo-1H-indole-2-carboxylate
    • AKOS001476070
    • 5-Bromo-2-ethoxycarbonyl indole
    • HY-W002128
    • Ethyl 5-bromoindole-2-carboxylate, 95%
    • SCHEMBL333895
    • AM20030121
    • E0698
    • ethyl-5-bromoindole-2-carboxylate
    • AB01334319-02
    • 5-bromoindol-2-carboxylic acid ethyl ester
    • SY006381
    • EN300-1212474
    • 16732-70-0
    • A3712
    • NCGC00341792-01
    • 5-bromo-indole-2-carboxylic acid ethyl ester
    • NSC-88620
    • B-8720
    • CL3433
    • AC-3603
    • FA-0732
    • AB01325
    • LWRLKENDQISGEU-UHFFFAOYSA-N
    • DTXSID70293321
    • AC-22704
    • 5-bromoindolecarboxylic acid ethyl ester
    • CS-W002128
    • FT-0601334
    • STK394986
    • BBL022365
    • DB-006989
    • MDL: MFCD00022701
    • Inchi: 1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
    • InChI Key: LWRLKENDQISGEU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=C(C(=O)OCC)N2

Computed Properties

  • Exact Mass: 266.98900
  • Monoisotopic Mass: 266.989
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 3.9
  • Topological Polar Surface Area: 42.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.554
  • Melting Point: 164.0 to 168.0 deg-C
  • Boiling Point: 394.7°Cat760mmHg
  • Flash Point: 192.5℃
  • Refractive Index: 1.646
  • PSA: 42.09000
  • LogP: 3.10710
  • Solubility: Not determined

Ethyl 5-bromo-1H-indole-2-carboxylate Security Information

Ethyl 5-bromo-1H-indole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 5-bromo-1H-indole-2-carboxylate Pricemore >>

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Ethyl 5-bromo-1H-indole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:16732-70-0)Ethyl 5-bromo-1H-indole-2-carboxylate
Order Number:A3712
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:25
Price ($):645.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:16732-70-0)Ethyl 5-Bromoindole-2-carboxylate
Order Number:LE7656
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:58
Price ($):discuss personally
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Ethyl 5-bromo-1H-indole-2-carboxylate Related Literature

  • 1. Notes
    G. W. H. Cheeseman,Kartar Singh,A. H. Wragg,T. S. Stevens,D. P. N. Satchell,Yanina Altman,David Ginsburg,R. C. Cambie,E. G. Brooker,B. Lythgoe,S. Trippett,T. Randall,L. A. K. Staveley,D. G. Harvey,J. A. Elvidge,P. H. Carter,J. Cymerman Craig,Ruth E. Lack,M. Moyle,R. P. A. Sneeden,S. P. Barton,B. Ellis,V. Petrow,F. H. Howell,D. A. H. Taylor J. Chem. Soc. 1959 458

Additional information on Ethyl 5-bromo-1H-indole-2-carboxylate

Recent Advances in the Application of Ethyl 5-bromo-1H-indole-2-carboxylate (CAS: 16732-70-0) in Chemical Biology and Pharmaceutical Research

Ethyl 5-bromo-1H-indole-2-carboxylate (CAS: 16732-70-0) is a brominated indole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting cancer, inflammation, and infectious diseases. The presence of the bromine atom at the 5-position and the ester group at the 2-position of the indole ring provides unique reactivity, making it a valuable building block for drug discovery and development.

Recent studies have highlighted the role of Ethyl 5-bromo-1H-indole-2-carboxylate in the synthesis of novel indole-based kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective inhibitors for cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers utilized the bromine moiety for further functionalization via cross-coupling reactions, enabling the rapid generation of a diverse library of CDK inhibitors with improved potency and selectivity profiles.

In antimicrobial research, Ethyl 5-bromo-1H-indole-2-carboxylate has been employed as a precursor for the synthesis of indole-2-carboxamide derivatives with potent activity against drug-resistant bacterial strains. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives synthesized from this compound exhibited remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low micromolar range. The study emphasized the importance of the bromine substituent in enhancing membrane permeability and target binding affinity.

The compound's application extends to neurodegenerative disease research as well. A 2024 study in ACS Chemical Neuroscience explored its use in the development of multi-target directed ligands for Alzheimer's disease. The researchers modified the Ethyl 5-bromo-1H-indole-2-carboxylate scaffold to create compounds that simultaneously inhibit acetylcholinesterase and reduce oxidative stress, demonstrating the compound's versatility in addressing complex disease pathologies.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable methods for utilizing Ethyl 5-bromo-1H-indole-2-carboxylate in pharmaceutical manufacturing. A 2023 Green Chemistry publication described a novel photocatalytic approach for its derivatization that reduces the need for toxic reagents and harsh reaction conditions, aligning with the growing emphasis on green chemistry principles in drug development.

Looking forward, the unique structural features of Ethyl 5-bromo-1H-indole-2-carboxylate continue to inspire innovative applications in drug discovery. Ongoing research is exploring its potential in PROTAC (proteolysis targeting chimera) design and as a building block for covalent inhibitors. As the understanding of its reactivity and biological activity deepens, this compound is poised to remain a valuable tool in the medicinal chemist's toolkit for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16732-70-0)Ethyl 5-bromo-1H-indole-2-carboxylate
A3712
Purity:99%
Quantity:500g
Price ($):645.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:16732-70-0)Ethyl 5-Bromoindole-2-carboxylate
LE7656
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email